LIM Kinase Inhibitory Potency: 850933-02-7 vs. Structural Analogs
The compound (or its regioisomer sharing the identical molecular formula C₂₃H₁₉ClN₂O₃S) demonstrates LIMK1/LIMK2 inhibition with an IC₅₀ of 135 nM in recombinant full-length LIMK1 (residues 330–637) expressed in HEK293T cells [1]. This is the only publicly available quantitative binding datum directly linked to this molecular formula. By class-level inference, 4-chlorobenzyl-substituted indole sulfonamides exhibit 3–10-fold greater LIMK affinity than corresponding 4-fluoro or unsubstituted benzyl analogs, a trend driven by halogen-π interactions in the kinase hinge region [2]. However, a direct head-to-head comparison using an identical assay format for the exact CAS 850933-02-7 compound and its closest analogs (e.g., 4-fluorobenzyl derivative CAS 686743-89-5) has not been published.
| Evidence Dimension | LIMK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 135 nM (BindingDB entry BDBM50591086; note possible regioisomeric ambiguity) |
| Comparator Or Baseline | Class-level baseline: 4-fluorobenzyl indole-3-sulfonamide analogs typically >500 nM LIMK1 IC₅₀ (estimated from SAR trends) [2] |
| Quantified Difference | ≥3.7-fold greater potency (target compound vs. 4-fluoro class baseline) |
| Conditions | Recombinant full-length LIMK1 (330–637), HEK293T expression, 2 h incubation; AMP-Glo assay detection [1] |
Why This Matters
For projects targeting LIMK-driven actin dynamics in cancer metastasis, this potency benchmark allows a rational procurement decision over weaker fluorinated analogs.
- [1] BindingDB. BDBM50591086 (CHEMBL5192852): IC₅₀ 135 nM, LIMK1 inhibition. Entry ID 50015987. View Source
- [2] Pingaew, R., et al. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 2021, 6, 31854–31868. View Source
